1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic small molecule characterized by a sulfonamide-linked pyrrolidine scaffold substituted with a quinoxaline-2-yloxy group. The core structure comprises a phenyl ethanone moiety connected to a sulfonyl-pyrrolidine ring, with the pyrrolidine further modified by a quinoxaline heterocycle via an ether linkage. Quinoxaline derivatives are known for their biological relevance, particularly in kinase inhibition and anticancer applications, due to their ability to engage in π-π stacking and hydrogen bonding with target proteins .
Properties
IUPAC Name |
1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQCTQKHCUUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein active sites, inhibiting enzyme activity. The overall mechanism involves binding to these targets and altering their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (Compound 3)
Structural Differences :
- Pyrrolidine vs. Piperidine : The target compound features a pyrrolidine ring, while Compound 3 (from ) uses a 4-methylpiperidine. Piperidine’s six-membered ring may confer greater conformational flexibility compared to pyrrolidine’s five-membered structure.
- Substituent Variation: The quinoxaline-2-yloxy group in the target compound replaces the 4-methyl group in Compound 3.
Functional Implications :
- Kinase Binding: Molecular docking studies suggest that Compound 3 binds to the ATP pocket of ERK kinase via its sulfonamide and methylpiperidine groups . The quinoxaline substitution in the target compound likely enhances binding through additional π-π interactions with hydrophobic kinase domains.
- Selectivity: The bulkier quinoxaline group may reduce off-target effects compared to the smaller methyl group in Compound 3.
Table 1: Key Structural and Functional Comparisons
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
Structural Differences :
Functional Implications :
- Stability : Sulfonamide linkages are generally more stable than diazenyl groups, which are prone to reductive cleavage. This may improve the target compound’s metabolic stability.
- Electronic Effects: The electron-withdrawing sulfonyl group in the target compound could modulate the phenyl ethanone’s reactivity compared to the electron-donating methoxy group in 3FP.
1-[4-({2-[(2H-1,2,3-Triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one (CAS 2097899-25-5)
Structural Differences :
- Quinoxaline vs. Triazole: The target compound’s quinoxaline is replaced by a triazolylmethyl group in this analog ().
Functional Implications :
- Hydrogen Bonding: Triazoles can act as hydrogen bond acceptors, whereas quinoxaline offers π-stacking and hydrophobic interactions.
Table 3: Molecular and Pharmacokinetic Comparisons
Research Findings and Gaps
- Synthetic Feasibility : The triazole-containing analog (CAS 2097899-25-5) demonstrates the feasibility of modifying the pyrrolidine substituent, though its biological data remains unreported .
- Data Limitations : Critical parameters such as IC50 values, solubility, and toxicity profiles for the target compound are absent in the reviewed literature.
Biological Activity
The compound 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure includes a quinoxaline moiety, which is known for its diverse biological activities.
Anti-Cancer Activity
Research indicates that compounds containing quinoxaline derivatives often exhibit significant anti-cancer properties. For instance, quinoxaline-based structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .
Anti-Inflammatory Effects
The sulfonamide group in the compound is associated with anti-inflammatory activity. Studies have shown that related sulfonamide compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Data Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Anti-Inflammatory | Reduces inflammation | Inhibition of COX enzymes |
| Antimicrobial | Active against various bact |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
